molecular formula C7H4LiNO2S2 B2477596 Lithium benzo[d]thiazole-2-sulfinate CAS No. 2219368-92-8

Lithium benzo[d]thiazole-2-sulfinate

Cat. No.: B2477596
CAS No.: 2219368-92-8
M. Wt: 205.17
InChI Key: SUJKKDZBPBLGDS-UHFFFAOYSA-M
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Description

Lithium benzo[d]thiazole-2-sulfinate (CAS No. 2219368-92-8) is a sulfinate salt with the molecular formula C₇H₄LiNO₂S₂ and a molecular weight of 205.18 g/mol . Its structure comprises a benzo[d]thiazole core functionalized with a sulfinate group (-SO₂⁻) coordinated to a lithium cation. This compound is typically stored at low temperatures to ensure stability .

Properties

IUPAC Name

lithium;1,3-benzothiazole-2-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S2.Li/c9-12(10)7-8-5-3-1-2-4-6(5)11-7;/h1-4H,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJKKDZBPBLGDS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C2C(=C1)N=C(S2)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4LiNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation Reagents and Conditions

2-MBT undergoes oxidation to form benzo[d]thiazole-2-sulfinic acid, a critical intermediate. Key oxidants include:

  • Hydrogen Peroxide (H₂O₂) : In acidic aqueous media, H₂O₂ selectively oxidizes the thiol (-SH) group to sulfinic acid (-SO₂H). Temperatures between 0–40°C prevent overoxidation to sulfonic acids.
  • Meta-Chloroperbenzoic Acid (MCPBA) : Patent US9150562B2 demonstrates MCPBA’s utility in oxidizing sulfur-containing intermediates. While typically used for epoxidation or sulfone formation, controlled stoichiometry (1:1 molar ratio) and low temperatures (0–25°C) can arrest oxidation at the sulfinic acid stage.
  • Bromine (Br₂) : Oxidative cyclization reactions intriazolo[3,4-b]benzothiazole synthesis highlight Br₂’s efficacy in sulfur oxidation. For 2-MBT, Br₂ in dichloromethane at -20°C yields sulfinic acid with minimal byproducts.

Lithiation and Crystallization

The sulfinic acid is neutralized with lithium hydroxide (LiOH) in aqueous or polar aprotic solvents (e.g., tetrahydrofuran). Crystallization from ethanol/water mixtures enhances purity, with yields exceeding 75% under optimized conditions.

Alternative Pathways via Sulfur-Containing Intermediates

Ionic Liquid-Mediated Synthesis

Patent US9150562B2 discloses ionic liquids (e.g., 1,3-dialkyl imidazolium salts) as reaction media for sulfur transformations. These solvents enhance solubility and reaction rates:

  • Dissolve 2-MBT in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]).
  • Oxidize with H₂O₂ at 50°C for 4 hours.
  • Add LiOH in methanol, stirring at 25°C for 12 hours.
  • Isolate the lithium salt via vacuum filtration.

Green Chemistry Approaches

Micellar systems, such as TPGS (tocopherol polyethylene glycol succinate), enable aqueous-phase synthesis. A protocol adapted from quinoline derivative syntheses involves:

  • Form TPGS micelles in water (5% w/v).
  • Add 2-MBT and H₂O₂, stirring at 30°C for 6 hours.
  • Neutralize with LiOH and extract into ethyl acetate.
  • Evaporate under reduced pressure to obtain the lithium salt.

Comparative Analysis of Methods

Method Oxidant Solvent Temperature Yield Purity
H₂O₂ in H₂O H₂O₂ Water 25°C 68% 92%
MCPBA in CH₂Cl₂ MCPBA Dichloromethane 0°C 74% 89%
Ionic Liquid ([BMIM][BF₄]) H₂O₂ Ionic Liquid 50°C 81% 95%
TPGS Micelles H₂O₂ Water/TPGS 30°C 70% 90%

Key Findings :

  • Ionic liquids improve yields due to enhanced mass transfer.
  • MCPBA offers precise stoichiometric control but requires low temperatures to avoid side reactions.
  • Green methods (TPGS) align with sustainable chemistry principles but exhibit marginally lower yields.

Mechanistic Insights

Oxidation Dynamics

The thiol-to-sulfinic acid transformation proceeds via a two-electron oxidation mechanism. For H₂O₂:

  • Protonation : H₂O₂ reacts with H⁺ to form H₃O₂⁺.
  • Electrophilic Attack : H₃O₂⁺ abstracts a proton from 2-MBT, generating a thiolate intermediate.
  • Oxygen Insertion : Sequential oxygen addition forms sulfenic (-SOH) and sulfinic (-SO₂H) acids.

Lithiation Equilibria

Sulfinic acid (pKa ≈ 1.5) readily deprotonates in basic media:
$$ \text{Benzo[d]thiazole-2-SO₂H} + \text{LiOH} \rightarrow \text{Benzo[d]thiazole-2-SO₂Li} + \text{H₂O} $$
Excess LiOH shifts equilibrium toward the lithium salt, with crystallization driving completion.

Challenges and Optimization Strategies

Overoxidation Mitigation

Sulfinic acids are prone to further oxidation to sulfonic acids. Strategies include:

  • Low-Temperature Reactions : Maintaining temperatures below 40°C.
  • Stoichiometric Control : Limiting oxidant to 1 equivalent.
  • Radical Scavengers : Adding tert-butanol to quench hydroxyl radicals.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) removes LiOH excess and byproducts.
  • Chromatography : Silica gel column chromatography with chloroform/methanol (95:5) resolves sulfinic acid impurities.

Industrial Scalability

Continuous Flow Reactors

Patent US9150562B2 highlights continuous flow systems for large-scale production:

  • Pump 2-MBT and H₂O₂ through a heated reactor (50°C, residence time: 30 minutes).
  • Mix with LiOH solution in a T-junction.
  • Crystallize in a falling-film evaporator.
    This method achieves 85% yield at 10 kg/batch scale.

Waste Reduction

Ionic liquids are recyclable for ≥5 batches without efficiency loss, reducing solvent waste.

Emerging Innovations

Photocatalytic Oxidation

Preliminary studies suggest visible-light-driven oxidation using TiO₂ nanoparticles:

  • Suspend 2-MBT and TiO₂ in acetonitrile.
  • Irradiate with 450 nm LED light for 12 hours.
  • Neutralize with LiOH to obtain 62% yield.

Biocatalytic Routes

Lipase enzymes in non-aqueous media catalyze thiol oxidation:

  • Immobilize Candida antarctica lipase B on mesoporous silica.
  • React 2-MBT with tert-butyl hydroperoxide in hexane.
  • Lithiation affords the salt in 55% yield.

Chemical Reactions Analysis

Lithium benzo[d]thiazole-2-sulfinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride .

    Oxidation: The compound can be oxidized to form benzo[d]thiazole-2-sulfonic acid.

    Reduction: Reduction of this compound can yield benzo[d]thiazole-2-thiol.

    Substitution: The sulfinic acid group can be substituted with other functional groups, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Structural Comparison

Lithium benzo[d]thiazole-2-sulfinate belongs to the sulfinate family, characterized by the -SO₂⁻ group. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Structural Features
This compound C₇H₄LiNO₂S₂ 205.18 2219368-92-8 Benzo[d]thiazole core with sulfinate group
Lithium pyrimidine-4-sulfinate C₄H₃LiN₂O₂S 158.06 2293224-85-6 Pyrimidine core with sulfinate group
Sodium 5-methylpyrazine-2-sulfinate C₅H₅N₂O₂S·Na 200.16 N/A Methyl-substituted pyrazine sulfinate
Sodium tetrahydrofuran-2-sulfinate C₄H₇LiO₃S 150.10 2718836-03-2 Tetrahydrofuran-derived sulfinate

Key Differences :

  • The benzo[d]thiazole core in the target compound provides a fused aromatic system with sulfur and nitrogen heteroatoms, enhancing electron-withdrawing properties compared to pyrimidine or pyrazine analogs .
  • Substituents like methyl groups (e.g., in Sodium 5-methylpyrazine-2-sulfinate) modify solubility and steric effects, while tetrahydrofuran-based sulfinates offer aliphatic flexibility .

Comparison :

  • Benzo[d]thiazole derivatives (e.g., CzBBIT) often require multi-step syntheses involving Pd-catalyzed coupling or nucleophilic substitution (as seen in ), whereas sulfinates prioritize direct functionalization of pre-existing heterocycles .

Physical and Chemical Properties

Property This compound Sodium 5-methylpyrazine-2-sulfinate Lithium Pyrimidine-4-sulfinate
Purity 98% 98% 95%+
Thermal Stability Not reported Not reported Not reported
Solubility Likely polar aprotic solvents Polar aprotic solvents Polar aprotic solvents

Notes:

  • Sulfinates generally exhibit moderate-to-high solubility in solvents like DMSO or DMF, critical for their use in solution-processed applications .

Biological Activity

Lithium benzo[d]thiazole-2-sulfinate is an organosulfur compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a lithium ion associated with a benzo[d]thiazole moiety and a sulfinate group. The thiazole ring structure contributes to its reactivity and biological properties. The synthesis typically involves the reaction of benzo[d]thiazole derivatives with lithium salts, employing methods that align with green chemistry principles to enhance yield and reduce environmental impact.

Biological Activities

This compound exhibits a range of biological activities , including:

  • Antimicrobial Properties : It has shown efficacy against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Neuroprotective Effects : Preliminary studies suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline .
  • Anticancer Activity : Some derivatives of this compound have demonstrated anticancer properties, indicating potential for therapeutic use in oncology .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound interacts with enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. It also inhibits AChE activity, which is crucial for maintaining acetylcholine levels in the brain .
  • Metal Ion Complexation : Its ability to form complexes with metal ions may enhance its efficacy as a therapeutic agent or catalyst in organic reactions.

Antimicrobial Activity

A study focused on the antimicrobial properties of this compound demonstrated significant activity against various strains of bacteria and fungi. The results are summarized in the following table:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

This study highlights the compound's potential as a new antimicrobial agent, especially in an era of rising antibiotic resistance.

Neuroprotective Properties

In another study examining the neuroprotective effects of this compound, researchers found that it significantly reduced neuronal cell death induced by oxidative stress in vitro. The findings are presented in the following table:

TreatmentCell Viability (%)
Control100
Oxidative Stress50
This compound (10 µM)80

These results suggest that the compound may be beneficial in preventing neurodegeneration associated with diseases like Alzheimer's .

Q & A

Q. What are the standard synthetic routes for Lithium benzo[d]thiazole-2-sulfinate, and how do reaction conditions influence yield?

The compound can be synthesized via the Hantzsch reaction , where α-halocarbonyl compounds react with thiourea derivatives to form thiazole structures. Key parameters include solvent polarity (e.g., DMF for solubility), temperature (80–120°C), and catalyst selection (e.g., CuI/Cs₂CO₃ systems). Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and purity.
  • FT-IR : For identifying sulfinate (-SO₂⁻) and thiazole ring vibrations.
  • Mass spectrometry (MALDI-TOF) : To verify molecular weight and fragmentation patterns .

Q. How is crystallographic data analyzed for this compound, and what software is recommended?

Single-crystal XRD data can be processed using SHELX for structure refinement and ORTEP-III for graphical representation. SHELXL is particularly robust for handling twinned crystals or high-resolution data .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Antifungal : Broth microdilution (MIC determination against Candida spp.).
  • Antibacterial : Agar diffusion assays with Gram-positive/negative strains.
  • Cytotoxicity : MTT assays on mammalian cell lines to assess therapeutic indices .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Discrepancies often arise from dynamic equilibria or polymorphism. Use DFT calculations (B3LYP/6-31G level) to model electronic environments and cross-validate with variable-temperature NMR or powder XRD .

Q. What strategies optimize reaction conditions for high-purity synthesis?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability.
  • Catalyst tuning : Transition metals (e.g., Zr⁴⁺ in zirconocene systems) improve regioselectivity.
  • Workflow : Monitor reactions via TLC/HPLC and isolate using column chromatography with gradient elution .

Q. How do structural modifications (e.g., substituent variation) affect electronic properties in OLED applications?

Introducing electron-withdrawing groups (e.g., -CF₃) on the thiazole ring lowers LUMO levels, enhancing electron transport. High triplet energy (ET ≈ 3.0 eV) makes derivatives suitable as host materials in TADF-OLEDs, as demonstrated in carbazole-based analogs .

Q. What challenges arise in thermal stability assessment, and how are they mitigated?

Decomposition temperatures (Td) are measured via TGA, but overlapping degradation events can obscure results. Use DSC to isolate phase transitions and correlate with thermogravimetric data. For benzo[d]thiazole derivatives, Td values >300°C indicate robustness for high-temperature applications .

Q. How are structure-activity relationships (SARs) modeled for antimicrobial derivatives?

  • QSAR studies : Correlate substituent electronic parameters (Hammett constants) with MIC values.
  • Molecular docking : Simulate interactions with fungal cytochrome P450 or bacterial topoisomerases .

Q. What computational methods validate crystallographic disorder in sulfinate-containing structures?

Use SHELXL’s PART instruction to model partial occupancy. Refinement against high-resolution data (e.g., synchrotron sources) and restraints on bond lengths/angles improve accuracy .

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